In-Depth Technical Guide: Structural Analysis, Synthesis, and Applications of Aminophenyl-Morpholinone Derivatives
In-Depth Technical Guide: Structural Analysis, Synthesis, and Applications of Aminophenyl-Morpholinone Derivatives
Executive Summary & Nomenclature Clarification
In medicinal chemistry and active pharmaceutical ingredient (API) scale-up, precision in nomenclature is as critical as structural integrity. The query compound, (R)-5-(4-aminophenyl)morpholin-3-one , presents a well-documented nomenclature divergence in commercial databases.
Strictly speaking, IUPAC rules define (R)-5-(4-aminophenyl)morpholin-3-one as a chiral molecule where the aminophenyl group is substituted at the C5 carbon of the morpholinone ring. However, in industrial catalogs and pharmaceutical supply chains, this name is frequently a misnomer for the vastly more important N4-substituted isomer: 4-(4-aminophenyl)morpholin-3-one (CAS 438056-69-0)[1][2].
Because the N4-substituted isomer is the critical building block for Factor Xa inhibitors (most notably Rivaroxaban), this whitepaper will focus on the validated synthesis, physicochemical properties, and mechanistic utility of 4-(4-aminophenyl)morpholin-3-one , while acknowledging its chiral C5 theoretical counterpart.
Figure 1: Structural and nomenclature divergence of the target compound.
Physicochemical Profiling & Structural Analysis
The morpholin-3-one core is a privileged scaffold in drug design. It offers a unique balance of hydrogen-bond accepting capability (via the carbonyl and ether oxygen) and structural rigidity, which restricts the conformational flexibility of attached aromatic systems.
Quantitative Data Summary
| Property | 4-(4-Aminophenyl)morpholin-3-one (API Standard) | (R)-5-(4-Aminophenyl)morpholin-3-one (Theoretical) |
| CAS Number | 438056-69-0[2] | N/A (Often conflated) |
| Molecular Formula | C10H12N2O2[3] | C10H12N2O2 |
| Molecular Weight | 192.21 g/mol [3] | 192.21 g/mol |
| Appearance | Off-white to pale yellow crystalline powder[4] | Unknown |
| Melting Point | 170–172 °C[5][6] | Unknown |
| Stereocenters | None (Achiral) | 1 (C5 position) |
| Primary Application | Rivaroxaban API Intermediate[3] | Chiral Building Block |
Mechanistic Role in Factor Xa Inhibition
In the context of anticoagulant drug development, the 4-(4-aminophenyl)morpholin-3-one moiety is not merely a passive linker; it actively dictates target affinity.
Causality of Scaffold Selection: When integrated into the final Rivaroxaban architecture, the morpholin-3-one ring is positioned to interact with the S4 pocket of the Factor Xa serine protease. The ether oxygen of the morpholine ring engages in critical hydrogen bonding with the backbone NH of specific amino acid residues in the binding site. Meanwhile, the rigid N-phenyl bond ensures that the aromatic ring is perfectly orthogonal, maximizing π−π stacking interactions with the aromatic residues lining the S1 and S4 pockets.
Validated Synthetic Workflow (Self-Validating Protocol)
To ensure high-purity API manufacturing (>99.5% HPLC purity), the synthesis of 4-(4-aminophenyl)morpholin-3-one relies on a robust, three-step batch process[6][7]. This protocol is designed as a self-validating system—meaning the thermodynamic endpoints and phase separations inherently confirm the success of each step.
Figure 2: Validated synthetic workflow for 4-(4-aminophenyl)morpholin-3-one.
Step 1: Base-Catalyzed Cyclization
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Objective: Form the morpholin-3-one core.
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Protocol: Condense 2-anilinoethanol with ethyl chloroacetate in tetrahydrofuran (THF). Introduce potassium tert-butoxide (KOtBu) slowly.
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Causality & Validation: KOtBu is chosen over weaker bases because it provides rapid, irreversible deprotonation of both the hydroxyl and amine groups. This drives the nucleophilic substitution and subsequent intramolecular transamidation to completion. The self-validation occurs upon solvent removal; the formation of a distinct crystalline solid (4-phenylmorpholin-3-one) confirms cyclization[7].
Step 2: Regioselective Nitration
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Objective: Introduce the nitro group exclusively at the para-position of the phenyl ring.
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Protocol: Dissolve 4-phenylmorpholin-3-one in concentrated sulfuric acid ( H2SO4 ). Slowly add nitric acid ( HNO3 ) while strictly maintaining the temperature below room temperature (0–5 °C) .
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Causality & Validation: Temperature control is paramount. Elevated temperatures lead to oxidative cleavage of the morpholine ether linkage and over-nitration. The morpholinone nitrogen acts as a mild electron-donating group, directing electrophilic aromatic substitution to the para-position.
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Self-Validation: Upon pouring the mixture into ice water, the desired para-product (4-(4-nitrophenyl)morpholin-3-one) precipitates cleanly. The unwanted ortho- and meta-isomers remain highly soluble in the acidic mother liquor, acting as an intrinsic purification mechanism yielding >99.5% purity[7].
Step 3: Catalytic Hydrogenation
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Objective: Reduce the nitro group to an amine without degrading the cyclic amide.
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Protocol: Suspend 4-(4-nitrophenyl)morpholin-3-one in absolute ethanol. Add 5% Palladium on Carbon (Pd/C) catalyst. Pressurize the reactor with hydrogen gas to 5 bar and heat to 60–80 °C for 1–3 hours[6][7].
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Causality & Validation: Pd/C is selected because it quantitatively reduces the nitro group without cleaving the sensitive C-O-C bonds of the morpholine ring.
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Self-Validation: The reaction is self-monitoring; the cessation of hydrogen pressure drop indicates total conversion. Post-filtration of the catalyst and solvent concentration yields the final 4-(4-aminophenyl)morpholin-3-one as an off-white powder[6].
Quality Control & Analytical Validation
To verify the integrity of the synthesized 4-(4-aminophenyl)morpholin-3-one before downstream API coupling, the following analytical validations must be met:
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HPLC Purity: Must exceed 99.0% to prevent propagation of ortho-isomer impurities into the Rivaroxaban API[3].
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NMR Spectroscopy: 1H -NMR must show a distinct A2B2 spin system (two doublets around 6.6 ppm and 7.0 ppm) corresponding to the para-substituted aniline ring, alongside the characteristic multiplets of the morpholine CH2 groups (approx. 3.7–4.2 ppm).
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Moisture Content: Karl Fischer titration should indicate <0.5% water, as residual moisture will quench the sensitive coupling reagents used in the subsequent oxazolidinone formation.
References
- EvitaChem:Buy (R)-5-(4-aminophenyl)morpholin-3-one (EVT). (Highlights the commercial catalog nomenclature conflation).
- CymitQuimica:CAS 438056-69-0: 4-(4-Aminophenyl)morpholin-3-one.
- V & V Pharma Industries:4-(4-Aminophenyl)morpholin-3-one Manufacturer Supplier.
- ChemicalBook:4-(4-AMINOPHENYL)MORPHOLIN-3-ONE synthesis.
- Guidechem:4-(4-AMINOPHENYL)MORPHOLIN-3-ONE 438056-69-0 wiki.
- Google Patents (CA2538906C):Process for preparing 4-(4-aminophenyl)-3-morpholinone.
Sources
- 1. evitachem.com [evitachem.com]
- 2. CAS 438056-69-0: 4-(4-Aminophenyl)morpholin-3-one [cymitquimica.com]
- 3. 4-(4-Aminophenyl)morpholin-3-one Manufacturer, Exporter [vandvpharma.com]
- 4. Page loading... [guidechem.com]
- 5. darshanpharmaindia.in [darshanpharmaindia.in]
- 6. CA2538906C - Process for preparing 4-(4-aminophenyl)-3-morpholinone - Google Patents [patents.google.com]
- 7. 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE synthesis - chemicalbook [chemicalbook.com]
